Ethylparaben

概要

説明

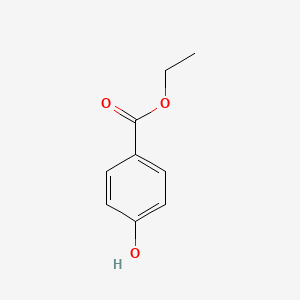

Its molecular weight is 166.17 g/mol, with a melting point of 115–118°C . Ethylparaben exhibits bacteriostatic and fungistatic properties, primarily by disrupting microbial membrane integrity and enzymatic activity .

準備方法

Synthetic Routes and Reaction Conditions: Ethylparaben is typically synthesized through an esterification reaction between para-hydroxybenzoic acid and ethanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the product is purified through distillation and recrystallization to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common in typical applications.

Reduction: Reduction reactions of this compound are not widely reported.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions to introduce halogen atoms into the benzene ring.

Major Products Formed:

Oxidation: Oxidation can lead to the formation of para-hydroxybenzoic acid.

Substitution: Halogenated derivatives of this compound can be formed, such as chloro-ethylparaben or bromo-ethylparaben.

科学的研究の応用

Ethylparaben is a paraben compound used across various industries, including food, cosmetics, pharmaceuticals, and research. It functions primarily as a preservative due to its antimicrobial properties .

Food Industry

- As a preservative in cakes, pastries, and bread, preventing microbial growth .

- Used to extend the shelf life of various food products .

Cosmetic and Personal Care Products

- Skin Care: Lotions, creams, moisturizers, and sunscreens .

- Hair Care: Shampoos, conditioners, hair gels, and styling products .

- Prevents microbial contamination in foundations, powders, and blushes .

- Added to facial and body washes to prevent microbial growth .

Pharmaceutical Industry

- Topical Preparations: Creams, ointments, gels, and lotions for skin conditions .

- Oral Solutions: Syrups and liquid suspensions .

- Parenteral Formulations: Included in certain parenteral formulations to maintain sterility .

- Serves as a preservative to ensure the stability and safety of medications .

Veterinary Medicine

- Used in syrups and suspensions for veterinary use to prevent microbial contamination .

- Ensures the safety and efficacy of veterinary products by preventing microbial contamination .

Industrial Applications

- Used to prevent microbial growth and extend the shelf life of chemical formulations .

- Functions as a preservative in various chemical formulations .

Research and Laboratory Settings

- Reference Standard: Used as a pharmaceutical reference standard for high-performance liquid chromatography (HPLC) to determine analytes in pharmaceutical formulations .

- Analytical Method Development: Used in the development and validation of analytical methods for detecting parabens in various matrices .

- Health Studies: Used as a reference standard in studies investigating the effects of parabens on health .

Antimicrobial Activity

- This compound inhibits microbes such as R. solanacearum, S. typhimurium, E. coli, F. oxysporum, A. niger, F. solani, and F. moniliforme .

Toxicology Studies

- Can induce hemato-biochemical alterations, tissue damage, oxidative stress, and genotoxicity .

- Induces oxidative stress by suppressing antioxidant enzyme activity, such as SOD, GSH, CAT, and POD .

- Can cause DNA damage in blood cells, resulting in genotoxicity .

- Studies on Drosophila melanogaster indicate that a mixture of mthis compound (MP) and this compound (EP) can reduce longevity and affect malondialdehyde levels and superoxide dismutase activities .

Estrogenicity

- Demonstrates estrogenicity in vivo at doses close to the acceptable daily intake (ADI) in immature Sprague-Dawley rats .

- Can up-regulate estrogen-responsive biomarker genes in the uteri of rats .

Safety and Regulation

- The FDA considers this compound as generally recognized as safe (GRAS) when used in specified amounts .

- The European Commission has set limits on the concentration of parabens in cosmetic products .

- The Scientific Committee on Consumer Safety (SCCS) has reviewed and provided guidelines on the safe use of this compound .

- Different countries have varying regulations, often aligned with major regulatory bodies like the FDA and EU .

作用機序

Ethylparaben is part of the paraben family, which includes mthis compound, propylparaben, butylparaben, and isobutylparaben . Compared to these compounds, this compound has a moderate chain length, which provides a balance between solubility and antimicrobial efficacy. Mthis compound has a shorter chain and is more soluble in water, while butylparaben has a longer chain and is more effective against fungi . This compound’s unique balance of properties makes it a versatile preservative in various applications.

類似化合物との比較

Chemical Structure and Physicochemical Properties

Structural Comparison

Parabens share the core structure of p-hydroxybenzoic acid, differing in the alkyl chain length (R group):

| Paraben | R Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Methylparaben | -CH₃ | C₈H₈O₃ | 152.15 |

| This compound | -CH₂CH₃ | C₉H₁₀O₃ | 166.17 |

| Propylparaben | -CH₂CH₂CH₃ | C₁₀H₁₂O₃ | 180.20 |

| Butylparaben | -CH₂CH₂CH₂CH₃ | C₁₁H₁₄O₃ | 194.23 |

| Benzylparaben | -CH₂C₆H₅ | C₁₄H₁₂O₃ | 228.24 |

Key Observations :

- Solubility : Mthis compound has the highest water solubility, while butylparaben is more lipophilic .

- Antimicrobial Efficacy : Longer alkyl chains (e.g., propyl, butyl) exhibit greater antimicrobial potency due to enhanced cell membrane penetration . This compound’s activity is intermediate between methyl and propyl derivatives .

Endocrine Activity

- Estrogenic Effects : this compound demonstrates weak estrogenic activity, increasing vitellogenin levels in fish and altering placental cell viability in humans . However, its potency is 10,000–100,000× weaker than 17β-estradiol .

- Comparative Estrogenicity :

Toxicity in Aquatic Systems

- This compound induces oxidative stress, DNA damage (via comet assay), and histological changes in fish gills, liver, and kidneys at concentrations ≥10 mg/L .

- Environmental Persistence : Degrades efficiently via Fenton oxidation (85–95% removal) but shows higher acute toxicity in aquatic organisms compared to mthis compound .

Human Health Risks

- Apoptosis : this compound triggers caspase-3-mediated apoptosis in human placental BeWo cells at 200 μM .

- Excretion : Urinary excretion rates are lower than mthis compound (0.82 μg/kg-day vs. 3.32 μg/kg-day) .

- Triglyceride Association : Inverse correlation with circulating triglycerides (β = −0.066, p = 0.045) in NHANES data, suggesting metabolic interactions .

Antimicrobial Activity

| Paraben | MIC Against S. aureus (μg/mL) | Relative Efficacy |

|---|---|---|

| Mthis compound | 500 | Low |

| This compound | 200 | Moderate |

| Propylparaben | 50 | High |

| Butylparaben | 25 | Very High |

Notes:

- This compound hydrazide-hydrazone derivatives (e.g., compound 3g) show enhanced activity (MIC = 2 μg/mL) .

- Synergistic effects are observed in mixed paraben formulations .

Analytical Detection Methods

生物活性

Ethylparaben (EP), a member of the paraben family, is widely used as a preservative in cosmetics, pharmaceuticals, and food products. Its biological activity has garnered attention due to its potential estrogenic effects and implications for human health. This article reviews the current understanding of the biological activity of this compound, focusing on its estrogenicity, toxicity, and effects on various biological systems.

Estrogenic Activity

This compound has been shown to exhibit estrogenic activity, which raises concerns regarding its role in endocrine disruption. A study demonstrated that EP can act as an agonist at estrogen receptors, particularly in immature Sprague-Dawley rats. The research indicated that EP administration led to significant upregulation of estrogen-responsive genes in the uterine tissue, suggesting its potential to mimic estrogen in vivo . The lowest observed effect level (LOEL) for EP was found to be , indicating that even low concentrations can have biological effects .

Table 1: Estrogenic Effects of this compound

| Parameter | Observations |

|---|---|

| LOEL | |

| Uterine Gene Upregulation | Significant increase in biomarkers |

| Agonistic Activity | Induced by low concentrations |

Toxicity Studies

Recent studies have examined the toxicological effects of this compound on various organisms. In a controlled experiment with the fish species Labeo rohita, this compound exposure resulted in significant hematobiochemical alterations and oxidative stress. Fish were subjected to varying concentrations (2000 μg/L, 4000 μg/L, and 6000 μg/L) over 21 days. Results indicated increased levels of aspartate aminotransferase (AST) and alanine transaminase (ALT), suggesting liver damage, along with histological changes in gills and kidneys .

Table 2: Toxic Effects of this compound on Labeo rohita

| Concentration (μg/L) | Hematological Parameters | Histological Changes |

|---|---|---|

| 2000 | Minor changes | Normal structure |

| 4000 | Moderate increase in WBCs | Some disorganization |

| 6000 | Significant elevation in all parameters | Severe damage to gills and liver |

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects on human cells. A study involving BeWo cells (human placental cell line) revealed that EP induces apoptotic cell death through cell cycle arrest. The cytotoxicity was linked to oxidative stress mechanisms, further underscoring the compound's potential risks during pregnancy and fetal development .

Antimicrobial Properties

Interestingly, this compound has been noted for its antimicrobial properties. Research indicates that certain derivatives of this compound exhibit significant antibacterial activity against various pathogens, suggesting potential applications beyond preservation .

Q & A

Q. Basic: How is ethylparaben quantified in pharmaceutical matrices using high-performance liquid chromatography (HPLC)?

Methodological Answer:

this compound is quantified via reverse-phase HPLC with optimized parameters:

- Column : C18 column (4.6 mm × 15 cm, packing L7) .

- Mobile Phase : Acetonitrile/water or methanol gradients, adjusted for analyte separation .

- Detection : UV at 254–272 nm, depending on matrix complexity .

- Internal Standard : this compound itself can serve as an internal standard in insulin formulations to avoid interference from degradation products like A-21 desamido insulin .

- Validation : System suitability requires resolution ≥2.0 between analytes, tailing factor ≤2.0, and relative standard deviation (RSD) ≤2.0% .

Q. Basic: What are the standard protocols for preparing this compound solutions in toxicological studies?

Methodological Answer:

- Solvent Selection : Use ethanol (analytic grade) for aqueous exposure studies (e.g., fish models) to maintain solubility, with stock solutions prepared at 12,000 μg/L (LC50 reference) .

- In Vivo Formulations : For rodent studies, dissolve this compound in DMSO (50 μL) + PEG300 (300 μL) + Tween 80 (50 μL) + ddH₂O (600 μL) to ensure biocompatibility .

- Concentration Range : Typical experimental doses include 2000–6000 μg/L for chronic aquatic toxicity assessments .

Q. Advanced: How does this compound induce estrogenic effects in aquatic organisms?

Methodological Answer:

- Biomarkers : Measure plasma vitellogenin levels in fish (e.g., Labeo rohita) via ELISA, which increases dose-dependently upon this compound exposure .

- Gene Expression : Use RT-qPCR to quantify estrogen-responsive genes (e.g., estrogen receptor-alpha) in liver tissue .

- In Vitro Assays : Human breast cancer (MCF-7) cell proliferation assays confirm weak estrogenic activity, with EC₅₀ values compared to estradiol .

Q. Advanced: What experimental designs are used to assess this compound degradation via advanced oxidation processes (AOPs)?

Methodological Answer:

- Photo-Fenton Optimization : Use a face-centered central composite design to evaluate variables (Fe²⁺: 5–15 mg/L; H₂O₂: 50–150 mg/L). Monitor degradation via LC-MS and dissolved organic carbon (DOC) reduction .

- Ozonation : At pH 8 and 20°C, combine O₃ with UV/H₂O₂ to achieve >90% degradation in 180 minutes. Measure biodegradability index (BOD₅/COD) post-treatment .

- Analytical Metrics : Track hydroxyl radical (•OH) generation using probe compounds (e.g., terephthalic acid) .

Q. Advanced: How does this compound activate the Wnt/β-catenin pathway in subconjunctival fibrosis?

Methodological Answer:

- In Vivo Models : Expose murine conjunctival fibroblasts (CFs) to 0.01% this compound for 28 days. Assess fibrosis via histology (Masson’s trichrome staining) .

- Molecular Analysis : Western blot for β-catenin, collagen I, and α-SMA. RT-qPCR quantifies Wnt target genes (e.g., Axin2) .

- Inhibition Studies : Use XAV-939 (Wnt inhibitor) to reverse ECM overproduction, confirming pathway specificity .

Q. Basic: What are the USP/Ph.Eur. specifications for this compound purity and identification?

Methodological Answer:

- Purity Criteria : 98.0–102.0% by HPLC, with related substances (e.g., mthis compound) limited to ≤0.5% .

- Identification Tests :

Q. Advanced: What are the conflicting findings on this compound's endocrine disruption potential across in vitro and in vivo models?

Methodological Answer:

- In Vitro : MCF-7 assays show estrogenic activity at ≥10 μM, but weaker than estradiol (1000-fold lower potency) .

- In Vivo : Rodent studies report no significant changes in fetal testosterone or anogenital distance, but subtle gene expression shifts (e.g., Cyp19a1 in gonads) suggest latent effects .

- Discrepancy Causes : Differences in metabolic clearance (e.g., glucuronidation in mammals vs. fish) and dose thresholds .

Q. Advanced: How do chain length and substituents affect paraben toxicity and environmental persistence?

Methodological Answer:

- Toxicity Trend : Longer alkyl chains (e.g., butylparaben) show higher estrogenicity (lower EC₅₀) but reduced environmental persistence due to hydrophobicity .

- Degradation Rates : this compound half-life in UV/H₂O₂ systems: 45 minutes vs. 120 minutes for mthis compound. LC50 in fish: this compound (12,000 μg/L) vs. propylparaben (8,500 μg/L) .

- Analytical Comparison : Use SPE-LC-MS/MS to quantify paraben homologs in water, noting log Kow values (this compound: 1.76) .

特性

IUPAC Name |

ethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | ETHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022528 | |

| Record name | Ethylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost odourless, small, colourless crystals or a white, crystalline powder, Colorless solid; [Hawley] Crystalline powder; [MSDSonline], Solid | |

| Record name | ETHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ethylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

297-298 °C (decomposition), 298.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 8.85X10+2 mg/L at 25 °C, Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w, Solubilities in various solvents [Table#2496], AT 25 °C: 0.5 G/100 G GLYCERIN, For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page., 0.885 mg/mL at 25 °C | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000929 [mmHg] | |

| Record name | Ethylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Small, colorless crystals or powder at room temperature, Crystals from dilute alcohol | |

CAS No. |

120-47-8, 9001-05-2 | |

| Record name | Ethylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylparaben [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydroxybenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylparaben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylparaben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylparaben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Catalase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14255EXE39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator, 117 °C, 116 °C | |

| Record name | ETHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。